Studying dephospho-CoA is essential for comprehending the biosynthesis of CoA. Enzymes like pantothenate kinase convert pantothenic acid (vitamin B5) into 4'-phosphopantetheine. This intermediate is then attached to a specific carrier protein by another enzyme, forming dephospho-CoA. Finally, a kinase adds a phosphate group to dephospho-CoA, generating the active CoA molecule [].
Researchers are investigating the potential role of dephospho-CoA in regulating specific enzymes and metabolic pathways. The presence or absence of dephospho-CoA might influence the activity of enzymes involved in CoA biosynthesis, potentially impacting cellular metabolism [].
Dephospho coenzyme A is an intermediate in the biosynthesis of coenzyme A. It is formed during the conversion of pantothenate through a series of enzymatic reactions. The final step in this pathway involves the phosphorylation of dephospho coenzyme A to yield coenzyme A, catalyzed by dephospho coenzyme A kinase .
Dephospho coenzyme A is essential for the biosynthesis of coenzyme A, which is a critical cofactor in numerous metabolic pathways, including:
Dephospho coenzyme A can be synthesized through various enzymatic pathways:
Dephospho coenzyme A has several applications in biochemistry and biotechnology:
Dephospho coenzyme A shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some notable comparisons:
Compound | Role in Metabolism | Unique Features |
---|---|---|
Coenzyme A | Acyl group transfer | Active form involved in multiple metabolic pathways |
4'-Phosphopantetheine | Precursor to dephospho coenzyme A | Directly involved in CoA biosynthesis |
Pantothenic Acid | Precursor for the synthesis of CoA | Essential vitamin required for CoA production |
Acyl Carrier Protein | Carries acyl groups during fatty acid synthesis | Plays a role in fatty acid metabolism |
Dephospho coenzyme A's uniqueness lies in its specific role as an intermediate that directly leads to the formation of coenzyme A, distinguishing it from other compounds that either serve as precursors or functional cofactors.
Dephospho coenzyme A possesses the molecular formula C₂₁H₃₅N₇O₁₃P₂S, with a molecular weight of 687.6 grams per mole [1] [2] [3] [4]. The compound contains twenty-one carbon atoms, thirty-five hydrogen atoms, seven nitrogen atoms, thirteen oxygen atoms, two phosphorus atoms, and one sulfur atom. The molecule exhibits seven chiral centers, contributing to its complex three-dimensional architecture [4].
The stereochemical configuration of dephospho coenzyme A has been elucidated through nuclear magnetic resonance spectroscopy studies employing lanthanide probes [5]. The adenine base adopts a predominantly anti conformation with a minor contribution from the syn conformation. The ribose moiety exists in a 2E conformation, consistent with the configuration observed in related nucleotide compounds. The pantothenic acid fragment demonstrates a folded back orientation towards the pyrophosphate group, while the remainder of the molecular chain extends in solution [5].
The systematic name for dephospho coenzyme A according to OpenEye OEToolkits nomenclature is: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl [hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl] hydrogen phosphate [4]. This comprehensive designation reflects the complex stereochemical arrangement and functional group distribution throughout the molecule.
The fundamental structural distinction between dephospho coenzyme A and mature coenzyme A lies in the phosphorylation state of the three prime position of the ribose sugar. Mature coenzyme A contains the molecular formula C₂₁H₃₆N₇O₁₆P₃S with a molecular weight of 767.5 grams per mole [6] [7] [8]. The mature form possesses an additional phosphate group at the three prime position of the ribose, resulting in three additional oxygen atoms, one additional phosphorus atom, and one additional hydrogen atom compared to dephospho coenzyme A [1] [9] [10].
The presence of the three prime phosphate group in mature coenzyme A creates a triphosphate linkage system, whereas dephospho coenzyme A maintains only a diphosphate arrangement [10]. This structural modification significantly impacts the overall molecular architecture, with mature coenzyme A adopting a more compact and structured conformation. The density difference between the compounds reflects this structural variation, with dephospho coenzyme A exhibiting a density of 1.85±0.1 g/cm³ compared to 2.0±0.1 g/cm³ for mature coenzyme A [3] [8].
The stereochemical configuration differences extend beyond the phosphorylation pattern. While both compounds share the same basic molecular framework, the presence or absence of the three prime phosphate group influences the spatial arrangement of functional groups and the overall conformational flexibility of the molecule. The mature coenzyme A demonstrates five defined stereocenters, whereas dephospho coenzyme A contains seven chiral centers, indicating greater conformational complexity in the dephosphorylated form [4] [7].
Dephospho coenzyme A demonstrates remarkable stability under physiological conditions while maintaining specific reactivity patterns essential for its biological function. The compound exhibits excellent aqueous solubility, dissolving at concentrations up to 50 milligrams per milliliter to produce clear, colorless to faint yellow solutions [11]. This high solubility facilitates its transport and utilization within cellular environments.
The thermal stability of dephospho coenzyme A follows temperature-dependent equilibrium patterns, consistent with observations in related nucleotide compounds [12] [13]. Studies conducted at elevated temperatures demonstrate that the compound maintains structural integrity across a range of physiological and elevated temperature conditions. The optimal storage conditions require temperatures between negative twenty and negative eighty degrees Celsius to preserve molecular stability over extended periods [11].
pH stability investigations reveal that dephospho coenzyme A maintains structural integrity at pH 6.4, which corresponds to typical intracellular conditions [5]. The compound forms stable complexes with metal ions, particularly lanthanides, where both 1:1 and 1:2 metal to ligand complexes have been characterized. These metal binding properties contribute to the compound's stability and may influence its interaction with enzymatic systems [5].
The reactivity profile of dephospho coenzyme A centers on its role as a specific substrate for dephospho-coenzyme A kinase enzymes. The compound exhibits lower amphipathic properties compared to coenzyme A esters, which contributes to reduced detergent-like behavior and enhanced stability in aqueous environments [14]. The terminal thiol group remains reactive and available for chemical modifications, maintaining the essential sulfhydryl functionality required for subsequent enzymatic transformations.
Conformational studies indicate that the pantothenic acid fragment adopts a folded back orientation towards the pyrophosphate group, while the remainder of the chain extends in solution [5]. This conformational arrangement contributes to the molecule's stability by minimizing unfavorable intramolecular interactions while maintaining accessibility of functional groups for enzymatic recognition and binding.